![molecular formula C11H9ClN2O3 B2591608 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid CAS No. 1006474-24-3](/img/structure/B2591608.png)
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is an organic compound . It is used in various fields and is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has been described . Another study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The molecular formula of “4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is C11H9ClN2O3 . Its average mass is 252.654 Da and its monoisotopic mass is 252.030167 Da .Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of this compound. Notably, hydrazone derivatives of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . These findings highlight its relevance in combating bacterial infections.
Antiparasitic Properties
In vitro studies demonstrate that certain derivatives of this compound exhibit potent antipromastigote activity. For example, compound 13 shows favorable binding patterns in the active site of Leishmania major pteridine reductase 1 (LmPTR1), making it a potential antileishmanial agent .
Mechanism of Action
Target of Action
It is suggested that the compound may disrupt the bacterial cell membrane .
Mode of Action
The mode of action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves interactions with its targets that lead to changes in their function . The compound is thought to disrupt the bacterial cell membrane, which can inhibit the bacteria’s ability to function and reproduce .
Biochemical Pathways
Given its proposed mode of action, it can be inferred that the compound may interfere with processes related to the integrity and function of the bacterial cell membrane .
Result of Action
The result of the action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is the inhibition of bacterial growth. This is achieved through the disruption of the bacterial cell membrane, which can lead to the death of the bacteria .
properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDACXIEOMITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.